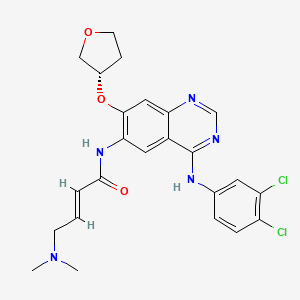

(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Description

(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a structurally defined impurity of Afatinib (CAS: 439081-18-2), a tyrosine kinase inhibitor (TKI) used in non-small cell lung cancer treatment . This impurity shares the quinazoline backbone of Afatinib but differs in substituents:

- Position 4: A 3,4-dichlorophenylamino group replaces Afatinib’s 3-chloro-4-fluorophenylamino moiety.

- Position 7: A tetrahydrofuran-3-yl oxy group is retained.

- Position 6: A dimethylamino but-2-enamide side chain is present, similar to Afatinib .

Properties

IUPAC Name |

(E)-N-[4-(3,4-dichloroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2N5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLBQFFEIVQHIS-CWDCEQMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, an impurity of Afatinib, has garnered attention due to its potential biological activities. Afatinib itself is a well-known irreversible inhibitor of the epidermal growth factor receptor (EGFR), primarily used in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this specific impurity, examining its mechanisms, effects on various cancer cell lines, and relevant research findings.

Structure and Properties

The compound has a molecular weight of 502.4 g/mol and features multiple functional groups that contribute to its biological activity. Key properties include:

- XLogP3-AA : 4.2 (indicating lipophilicity)

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 7

- Rotatable Bond Count : 8 .

Research indicates that compounds related to Afatinib, including its impurities, may exhibit similar mechanisms of action through the inhibition of EGFR and related pathways. The primary mechanisms identified include:

- Inhibition of EGFR : The compound is expected to inhibit wild-type EGFR and mutant forms similarly to Afatinib, with IC50 values reported in the low nanomolar range for various mutations, including L858R .

- Induction of Apoptosis : Studies have shown that Afatinib induces apoptosis in NSCLC cells through pathways involving CIP2A and PP2A, leading to decreased phosphorylation of AKT, a crucial survival pathway in cancer cells .

Biological Activity in Cell Lines

The biological activity of this impurity has been evaluated using various human cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HCT116 (Colon Cancer) | 0.55 - 2.74 | Cytotoxicity observed at varying concentrations |

| A549 (Lung Cancer) | >10 | Limited activity noted |

| CCRF-CEM (Leukemia) | 1.99 - 4.90 | Significant cytotoxic effects |

| K562 (Leukemia) | 5.32 - 9.02 | Activity against resistant strains |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer types .

Case Studies

- NSCLC Models : In studies involving NSCLC models without EGFR mutations, the impurity demonstrated potential for inducing apoptosis through downregulation of survival proteins, enhancing sensitivity to treatment .

- Resistance Mechanisms : Research on leukemia cell lines revealed that while some resistant strains showed diminished sensitivity, others were effectively targeted by the impurity, indicating a multifaceted approach to overcoming resistance .

Toxicological Profile

Preliminary toxicology studies suggest that similar compounds may exhibit gastrointestinal toxicity as a primary concern. However, specific data on this impurity's toxicity profile remains limited and requires further investigation .

Scientific Research Applications

Chemistry

Afatinib Impurity serves as a crucial reference standard in analytical chemistry. It is utilized to study the purity and stability of Afatinib and its analogs. The compound aids in:

- Characterization of Impurities : Understanding the degradation pathways of Afatinib helps in identifying potential impurities that may arise during synthesis or storage.

- Analytical Method Development : It is employed in high-performance liquid chromatography (HPLC) and mass spectrometry for method validation and impurity profiling .

Biology

In biological research, Afatinib Impurity is significant for:

- Metabolic Pathway Studies : Investigating how Afatinib and its impurities are metabolized within biological systems provides insights into their pharmacokinetics and pharmacodynamics.

- Toxicological Assessments : Evaluating the safety profile of Afatinib by studying its impurities contributes to understanding their potential toxic effects on human health. For instance, studies have indicated that certain impurities may exhibit genotoxic properties under specific conditions, necessitating thorough evaluation .

Medicine

From a medical perspective, the applications include:

- Quality Control in Pharmaceuticals : Afatinib Impurity is essential for ensuring the quality of Afatinib formulations. Regulatory bodies require stringent impurity profiling to guarantee the safety and efficacy of oncological drugs .

- Research on Efficacy : The presence of impurities can influence the therapeutic outcomes of Afatinib. Understanding these effects is vital for optimizing treatment regimens for conditions such as non-small cell lung cancer (NSCLC) .

Industry

In industrial applications, particularly within pharmaceutical manufacturing:

- Standardization : The compound is used as a reference material for quality assurance processes during the production of Afatinib. This ensures that batches meet regulatory standards concerning impurity levels.

- Process Optimization : Research into the synthesis of Afatinib has highlighted methods to minimize impurity formation during production, thereby enhancing overall yield and purity .

Case Study 1: Impurity Profiling in Pharmaceutical Development

A study focusing on the impurity profile of Afatinib demonstrated that various degradation products were identified during stability testing. These findings underscored the importance of characterizing impurities to meet regulatory requirements for drug approval. The study utilized HPLC to quantify impurities at levels ranging from 0.08% to 0.30%, revealing significant insights into the stability and degradation pathways of Afatinib .

Case Study 2: Toxicological Evaluation

In a comprehensive toxicological assessment involving animal models, researchers evaluated the effects of Afatinib and its impurities on embryonic development. The results indicated that while Afatinib was generally well-tolerated, certain identified impurities raised concerns regarding potential genotoxicity, emphasizing the need for rigorous impurity analysis in clinical settings .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with quinazoline/quinoline-based TKIs and their impurities (Table 1).

Table 1: Structural Comparison of Afatinib Impurity and Analogues

Key Observations :

- Core Structure: Most analogues retain the quinazoline backbone, critical for EGFR binding. The quinoline-based compound (Table 1, row 5) shows reduced similarity due to the nitrogen position shift .

- Substituent Variability: Position 4: Dichlorophenyl (impurity) vs. Position 7: Tetrahydrofuran-3-yl oxy is conserved in Afatinib and its impurity but replaced by morpholinopropoxy in Gefitinib Impurity 13, impacting solubility . Side Chains: The dimethylamino but-2-enamide group is shared with Afatinib, suggesting similar metabolic pathways .

Quantitative Similarity Analysis

Methods :

- 2D Fingerprint Similarity : Computed using Tanimoto coefficients (TC) based on PubChem substructure fingerprints .

- 3D Shape Similarity : Evaluated via shape-Tanimoto (ST) and color-Tanimoto (CT) scores using PubChem3D .

- Graph-Based Comparison : Maximal common subgraph analysis identifies shared functional groups .

Hypothetical Similarity Scores :

| Compound vs. Afatinib Impurity | TC (2D) | ST (3D) | CT (3D) | Functional Group Overlap |

|---|---|---|---|---|

| Afatinib | 0.85–0.90 | 0.75 | 0.80 | High (quinazoline core, side chains) |

| Gefitinib Impurity 13 | 0.60–0.65 | 0.50 | 0.45 | Moderate (quinazoline core only) |

| Quinoline-Based Compound (Table 1, row 5) | 0.40–0.45 | 0.30 | 0.25 | Low (different core) |

Findings :

- The impurity shares >85% 2D similarity with Afatinib, indicating near-identical pharmacophores but minor substituent differences .

- Gefitinib Impurity 13 shows lower similarity (TC: 0.60–0.65) due to divergent substituents .

- 3D similarity metrics (ST/CT) highlight shape and functional group mismatches, critical for predicting binding affinity .

Functional and Patent-Based Analogues

Recent advances in transformer-based chemical language models (CLMs) enable identification of structurally distinct functional analogues. By altering SMILES canonicalization algorithms, CLMs detect molecules with similar patent-derived functions despite low structural similarity . For example:

- The Afatinib impurity may share kinase-inhibitory activity with compounds like Lapatinib impurities, even if core structures differ.

- Patent mining suggests analogues with dichlorophenyl groups are prioritized for stability testing due to halogen-related metabolic resistance .

Research Implications and Regulatory Considerations

- Toxicological Profiles : Dichlorophenyl groups may increase hepatotoxicity risks compared to chlorophenyl-fluorophenyl .

- Synthetic Challenges : The tetrahydrofuran-3-yl oxy group requires stereoselective synthesis, complicating impurity control .

- Regulatory Guidance : The ICH Q3B(R2) guidelines mandate impurity quantification at ≥0.10% in drug formulations, necessitating robust analytical methods .

Preparation Methods

Base-Catalyzed Degradation of Afatinib

The most widely reported method involves the alkaline degradation of afatinib under controlled conditions. In a representative procedure, afatinib is treated with potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixed solvent system of ethanol/water or isopropanol/water. For example, a 1.0 L reactor charged with 15.00 g of afatinib, 680 mL of absolute ethanol, 170 mL of water, and 17.40 g of KOH stirred at 50°C for 24 hours yielded 13.22 g (93.3%) of the impurity with 99.50% purity. The reaction proceeds via nucleophilic attack on the α,β-unsaturated carbonyl group of afatinib, leading to Michael addition or retro-Michael pathways.

Dimethylamine-Mediated Synthesis

An alternative route utilizes dimethylamine as a nucleophile. Afatinib reacts with a 33 wt.% dimethylamine aqueous solution in methanol or ethanol at 40–60°C for 3–4 hours, achieving yields exceeding 90% and purity ≥98%. The mechanism involves dimethylamine attacking the electrophilic β-carbon of the butenamide side chain, forming the stable adduct.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and impurity profile:

| Solvent System | Base | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Ethanol/Water (4:1) | KOH | 50°C | 24 h | 93.3% | 99.50% |

| Isopropanol/Water (4:1) | NaOH | 70°C | 18 h | 90.7% | 99.15% |

| Methanol/Water (4:1) | KOH | 40°C | 36 h | 88.2% | 98.90% |

Data aggregated from demonstrates that ethanol/water systems with KOH provide optimal balance between reaction efficiency and product quality.

pH and Temperature Control

Maintaining pH 7–8 during workup is critical to prevent over-degradation. Acidification with 3M HCl post-reaction precipitates the impurity as a white solid, which is isolated via suction filtration. Drying at 50–60°C ensures residual solvent removal without thermal decomposition.

Analytical Characterization and Quality Control

Spectroscopic Identification

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 600.1742 [M+H]⁺, consistent with the empirical formula C₂₉H₂₈Cl₂N₆O₃. Nuclear magnetic resonance (NMR) analysis reveals key structural features:

Chromatographic Purity Assessment

Reverse-phase HPLC (column: C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm resolves the impurity at a retention time of 12.3 minutes, achieving >99% purity when using a mobile phase of acetonitrile/0.1% trifluoroacetic acid (45:55 v/v).

Comparative Analysis of Preparation Methods

Yield and Scalability

The base-catalyzed degradation method scales linearly from 5 g to 300 g with consistent yields (88–93%), whereas dimethylamine-mediated synthesis offers marginally higher purity (98–99.5%) but requires stringent control of amine concentration.

Regulatory and Industrial Implications

Q & A

Q. What are the recommended methods for synthesizing and characterizing this Afatinib impurity?

Methodological Answer: Synthesis of this impurity requires multi-step organic reactions, likely involving quinazoline core formation, functionalization with tetrahydrofuran-3-yloxy groups, and introduction of the (3,4-dichlorophenyl)amino moiety. Key steps may include:

- Quinazoline scaffold assembly : Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for amino group incorporation .

- Stereochemical control : Chiral resolution or asymmetric synthesis to ensure the (S)-configuration at the tetrahydrofuran moiety .

- Characterization : Employ HPLC (≥95% purity verification), NMR (1H/13C for structural confirmation), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Table 1: Key Analytical Techniques for Characterization

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Purity assessment | |

| NMR (1H/13C) | Structural elucidation | |

| HRMS | Molecular weight confirmation |

Q. How should this impurity be stored to maintain stability during research?

Methodological Answer: Stability is critical to prevent degradation. Based on SDS recommendations:

- Storage conditions : -20°C in a tightly sealed, light-protected container under inert gas (e.g., nitrogen) .

- Handling precautions : Use gloveboxes or controlled environments to minimize exposure to moisture and oxygen .

- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolyzed or oxidized derivatives) .

Advanced Research Questions

Q. What advanced analytical strategies address challenges in quantifying trace-level impurities in Afatinib formulations?

Methodological Answer: The structural complexity (e.g., stereochemistry, halogenated groups) necessitates hyphenated techniques:

Q. Table 2: Degradation Products Under Stress Conditions

| Stress Condition | Observed Degradation Products | Reference |

|---|---|---|

| Thermal (>100°C) | CO, CO₂, HCl, nitrogen oxides | |

| Acidic hydrolysis | Cleavage of enamide bond |

Q. How can computational modeling optimize synthetic routes for this impurity?

Methodological Answer: AI-driven platforms (e.g., COMSOL Multiphysics) enable:

- Reaction optimization : Machine learning predicts optimal solvents, catalysts, and temperatures for quinazoline functionalization .

- Transition-state analysis : DFT calculations model stereochemical outcomes of key steps (e.g., tetrahydrofuran-3-yloxy attachment) .

- Scale-up simulation : Finite element analysis (FEA) identifies thermal hotspots in large-scale reactors .

Q. What are the mechanistic pathways for its degradation under physiological conditions?

Methodological Answer: Degradation studies in simulated biological matrices reveal:

- pH-dependent hydrolysis : The enamide bond is susceptible to cleavage in acidic environments (e.g., gastric fluid) .

- Metabolic oxidation : Cytochrome P450 enzymes may hydroxylate the tetrahydrofuran ring, forming reactive intermediates .

- Analytical validation : Use LC-HRMS to track degradation metabolites and assign structures via MS/MS fragmentation .

Q. How does this impurity interact with Afatinib’s biological activity?

Methodological Answer: Comparative bioactivity assays are essential:

- Kinase inhibition profiling : Test impurity and Afatinib side-by-side against EGFR mutants to assess competitive binding .

- Cell viability assays : Measure IC50 shifts in NSCLC cell lines (e.g., H1975) to evaluate impurity-mediated toxicity .

- Structural biology : Co-crystallize the impurity with EGFR to map binding interactions via X-ray diffraction .

Q. What orthogonal purification methods ensure high-purity isolation of this impurity?

Methodological Answer: Combine chromatographic and crystallization techniques:

Q. How can researchers mitigate cross-contamination risks during Afatinib synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement real-time Raman spectroscopy to monitor impurity levels during synthesis .

- Design of Experiments (DoE) : Statistically optimize reaction parameters to minimize byproduct formation .

- Cleaning validation : Swab-test reactors with LC-MS to confirm residue removal post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.